1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one
Description
Properties
IUPAC Name |
1-benzyl-4-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18-13-20(12-17-19-15-7-4-8-16(15)23-17)9-10-21(18)11-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXLZSCZWZNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3CCN(C(=O)C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzyl group and the cyclopenta[d][1,3]thiazole moiety. Common reagents used in these reactions include benzyl chloride, thiazole derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Containing Analogues
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one (CAS 1211510-76-7)
- Structural Similarities : Shares the cyclopenta[d][1,3]thiazole core with the target compound.
- Key Differences: The ethanone group replaces the benzyl-piperazin-2-one moiety.
- Implications: The absence of the piperazinone ring reduces hydrogen-bonding capacity, likely impacting solubility and receptor interactions. This highlights the importance of the piperazinone group in the target compound for pharmacological activity .
Compound 74: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Structural Similarities : Contains a thiazol-2-yl group linked to aromatic and carboxamide substituents.
- Key Differences: Incorporates a benzodioxol and cyclopropane carboxamide instead of the piperazinone-cyclopenta[d]thiazole system.
- Functional Insight: The carboxamide group in compound 74 may enhance binding to enzymes like kinases, whereas the piperazinone in the target compound could favor interactions with neurotransmitter receptors .
Piperazine/Piperazinone Derivatives
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Structural Similarities : Features a piperazine ring linked to a carbonyl-containing group.
- Key Differences : A trifluoromethylphenyl substituent replaces the benzyl group, and the thiazole moiety is absent.
- Functional Insight : The trifluoromethyl group enhances metabolic stability and lipophilicity, suggesting the target compound’s benzyl group may offer different pharmacokinetic properties .
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound 1)
- Structural Similarities : Combines a benzyl group with a piperazine-derived system.
- Key Differences : Includes a triazolone ring and fluorophenyl group, which are absent in the target compound.
- Implications : The fluorophenyl group in compound 1 may improve blood-brain barrier penetration, whereas the target compound’s cyclopenta[d]thiazole could modulate specificity for peripheral targets .
Hybrid Structures with Combined Features
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperid methyl 3-amino-4,4-dimethylpentanoate hydrochloride
- Structural Similarities : Contains the cyclopenta[d]thiazole system linked to a piperidine ring.
- Key Differences : Piperidine replaces piperazin-2-one, and a methyl ester group is present.
Data Table: Comparative Analysis
Biological Activity
1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one (CAS Number: 2415630-81-6) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of this compound is with a molecular weight of 327.4 g/mol. The compound features a piperazine core which is common in many pharmacologically active substances.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃OS |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2415630-81-6 |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, research on related piperazine derivatives has shown efficacy against the Ebola virus (EBOV), with some compounds achieving submicromolar activity. The mechanism involves inhibition of viral entry at the level of Niemann-Pick C1-like 1 (NPC1) receptor interactions .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The piperazine moiety enhances lipophilicity and bioavailability, making these compounds promising candidates for further development in cancer therapy .
Neuroprotective Effects
There is emerging evidence that piperazine derivatives can exhibit neuroprotective effects. They may influence neurotransmitter systems and provide protection against neurodegenerative conditions by reducing oxidative stress and inflammation in neural tissues .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Entry : As noted in antiviral studies, the compound may prevent viral fusion and entry into host cells.
- Induction of Apoptosis : In cancer models, it may trigger programmed cell death through mitochondrial pathways.
- Modulation of Neurotransmitter Levels : Potentially affects serotonin and dopamine pathways, contributing to neuroprotection.
Study on Antiviral Activity
A study conducted by researchers focused on synthesizing piperazine derivatives for their antiviral properties against EBOV. Among the tested compounds, those structurally similar to this compound demonstrated significant inhibition with EC50 values in the low micromolar range .
Cancer Cell Line Evaluation
In another investigation involving human cancer cell lines, derivatives were assessed for their cytotoxicity using MTT assays. The results indicated that certain thiazole-piperazine hybrids had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against various cancer types .
Q & A
Q. What are the standard synthetic routes for 1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one?
The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:
- Step 1 : Formation of the cyclopenta[d][1,3]thiazole core via reaction of thioglycolic acid with aminotetrahydrobenzothiophene derivatives under reflux in 1,4-dioxane with catalytic piperidine .
- Step 2 : Functionalization of the piperazin-2-one ring by alkylation using a benzyl halide or via reductive amination.
- Step 3 : Coupling the thiazole and piperazinone moieties using a methylene linker. Reaction conditions often involve reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with NaHCO₃ as a base .
- Purification : Recrystallization from 1,4-dioxane or ethanol is commonly employed to isolate the final product .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key signals include δ 1.69–2.57 ppm (multiplet for CH₂ groups in the cyclopenta-thiazole ring) and δ 7.2–7.4 ppm (benzyl aromatic protons) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray Crystallography : SHELXL refinement is used to resolve bond angles and torsional strain in the fused thiazole-piperazinone system .
Q. What in vitro assays are recommended for preliminary cytotoxicity screening?
Standard protocols include:
- Sulforhodamine B (SRB) Assay : Used to evaluate growth inhibition in cancer cell lines (e.g., MCF-7, HEPG-2) .
- Procedure : Cells are incubated with the compound (0.1–100 µM) for 48–72 hours, fixed with trichloroacetic acid, and stained with SRB. Absorbance is measured at 565 nm.
- Controls : DMSO (vehicle control) and CHS-828 (reference antitumor agent) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Cell Line Specificity : Activity may vary between adherent (e.g., DLD-1 colon cancer) vs. suspension cultures. Validate using panels of ≥6 cell lines .
- Structural Analogues : Compare substituent effects (e.g., replacing benzyl with 4-fluorobenzyl alters logP and target affinity) .
- Assay Conditions : Optimize incubation time (24 vs. 72 hours) and serum concentration (e.g., 5% FBS reduces false positives) .
Q. What computational strategies predict the compound’s biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs. The thiazole ring often engages in π-π stacking with aromatic residues .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the piperazinone ring) using tools like Phase .
- ADMET Prediction : SwissADME or pkCSM assess bioavailability, BBB penetration, and CYP450 inhibition .
Q. How can synthetic routes be optimized for scalability?
- Catalyst Screening : Replace piperidine with immobilized catalysts (e.g., polystyrene-supported TsOH) to enhance reaction efficiency .
- Solvent Optimization : Switch from 1,4-dioxane to ethanol/water mixtures for greener synthesis .
- Process Monitoring : Use inline FTIR or HPLC to track intermediates and minimize byproducts (e.g., overalkylation) .
Methodological Notes
- Crystallography : For ambiguous electron density, SHELXD (dual-space algorithm) is preferred for ab initio phasing .
- Cytotoxicity Controls : Include a DMSO control ≤0.5% to rule out solvent toxicity .
- Synthetic Yield Optimization : Pre-dry solvents over molecular sieves to avoid hydrolysis of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
